3-(2-Methoxyphenyl)pyrrolidin-3-ol
Description
3-(2-Methoxyphenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a 2-methoxyphenyl substituent at the 3-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as neurotransmitter receptors. Its hydrochloride salt (CAS: 67465-07-0) is commonly utilized to enhance solubility and stability .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-9(10)11(13)6-7-12-8-11/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
HVNHRKAHXBQYQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2(CCNC2)O |
Canonical SMILES |
COC1=CC=CC=C1C2(CCNC2)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
3-(2-Methoxyphenyl)pyrrolidin-3-ol has been investigated for its potential therapeutic applications due to its biological activity. It serves as a crucial intermediate in the synthesis of more complex therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer treatments . The compound's structural features may enhance its interaction with biological targets, leading to significant pharmacological effects.
Mechanism of Action
The compound's mechanism likely involves interactions with specific receptors or enzymes, modulating various biological processes. For instance, it may induce apoptosis in cancer cells through mitochondrial pathways by affecting reactive oxygen species production. Additionally, its lipophilicity, enhanced by the methoxy group, allows for better membrane penetration and interaction with hydrophobic sites on proteins.
Biological Research
Biological Activity
Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have explored its effects on cellular pathways, revealing insights into how it might affect cell survival and proliferation . The compound's ability to modulate biological processes makes it a valuable probe in biological research.
Case Studies
Several studies have focused on the compound's interactions with dopamine receptors. For example, it has been shown to selectively bind to D3 receptors, which are implicated in various neuropsychiatric disorders . This selectivity could lead to the development of new treatments that minimize side effects commonly associated with broader receptor targeting.
Industrial Applications
Synthesis and Production
In industrial settings, this compound is utilized as a building block for synthesizing pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows for the creation of diverse derivatives that can be tailored for specific applications . Optimizing reaction conditions is crucial for enhancing yield and purity in these processes.
Chemical Transformations
The compound can be modified through several synthetic routes to improve its biological activity or adapt it for different industrial uses. This adaptability makes it an attractive candidate for further research and development in pharmaceutical formulations.
Comparison with Similar Compounds
Positional Isomers
- 2-(2-Methoxyphenyl)pyrrolidin-3-ol (CAS: 1554371-22-0) :
This positional isomer differs in the attachment site of the 2-methoxyphenyl group (pyrrolidine 2-position vs. 3-position). Such isomerism can alter molecular geometry and receptor interactions. For example, steric hindrance at the 2-position may reduce binding efficiency compared to the 3-position . - 5-(3-Methoxyphenyl)pyrrolidin-3-ol (CAS: 13657-17-5) :
The methoxyphenyl group is attached to the pyrrolidine 5-position, and the methoxy substituent is at the meta position on the phenyl ring. This configuration may reduce electron-donating effects compared to the ortho-methoxy group in the target compound .
Substituted Pyrrolidine Derivatives
- The hydroxymethyl group on the pyrrolidine increases hydrophilicity, which may improve aqueous solubility but reduce membrane permeability .
- 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol (CAS: 1494881-23-0) :
A bulkier dihydrobenzofuran-ethyl substituent replaces the methoxyphenyl group. This modification could enhance selectivity for specific receptors but may compromise pharmacokinetic properties due to increased molecular weight .
Complex Heterocyclic Systems
- Neurotensin Receptor Agonists (e.g., 1-{2-cyclopropyl-4-[4-(2-methoxyphenyl)-piperidin-1-yl]-quinazolin-6-yl}-pyrrolidin-3-ol): These compounds integrate the 2-methoxyphenyl-pyrrolidine motif into larger heterocyclic frameworks. For instance, pyrido[3,4-d]pyrimidine derivatives (e.g., Reference Example 198, CAS: N/A) demonstrated agonist activity at neurotensin receptor 1 (NTSR1) with IC₅₀ values in the nanomolar range. The target compound’s simpler structure may lack the extended π-system required for high-affinity binding to such receptors .
Key Findings and Implications
Positional Isomerism : The 3-position of pyrrolidine appears optimal for balancing steric and electronic effects in receptor binding compared to 2- or 5-position isomers .
Substituent Effects: Fluorination (e.g., in [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol) enhances metabolic stability but requires careful optimization to maintain solubility .
Structural Complexity : Incorporation into larger heterocycles (e.g., pyrido-pyrimidines) improves target affinity but complicates synthesis and scalability .
Preparation Methods
Structural and Chemical Properties
3-(2-Methoxyphenyl)pyrrolidin-3-ol (C₁₁H₁₅NO₂, MW: 193.24 g/mol) features a five-membered pyrrolidine ring with a hydroxyl group and a 2-methoxyphenyl moiety at the third carbon. The compound’s stereochemistry and hydrogen-bonding capacity influence its reactivity and biological activity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm its structure, with key signals at δ 3.8 ppm (methoxy group) and δ 4.2 ppm (hydroxyl proton) in ¹H NMR.
Synthetic Methodologies
Imine Cyclization and Reduction
This method adapts protocols for analogous pyrrolidine derivatives.
Reaction Steps:
- Imine Formation : 2-Methoxybenzaldehyde reacts with a primary amine (e.g., 4-aminobutanol) in dichloromethane (DCM) at 25°C for 12 hours, forming a Schiff base.
- Cyclization : The imine undergoes acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene) at 110°C, yielding a pyrrolidine intermediate.
- Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the intermediate to the final alcohol.
Optimization Insights:
- Catalyst : p-TsOH improves cyclization efficiency (78% yield).
- Solvent : THF enhances borohydride reactivity compared to ethanol.
Table 1: Imine Cyclization Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Imine Formation | 2-Methoxybenzaldehyde, 4-aminobutanol, DCM | 85 | |
| Cyclization | p-TsOH, toluene, 110°C, 3h | 78 | |
| Reduction | NaBH₄, THF, 0°C → RT, 2h | 70 |
Reduction of Pyrrolidine-2,3-dione Derivatives
Pyrrolidine diones serve as precursors for stereoselective alcohol synthesis.
Protocol:
- Dione Synthesis : Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate via Claisen-Schmidt reaction forms a β-keto ester.
- Cyclization : Treatment with ammonium acetate in acetic acid generates 3-(2-methoxyphenyl)pyrrolidine-2,3-dione.
- Borane Reduction : Borane-dimethyl sulfide complex (BH₃·SMe₂) selectively reduces the dione to the diol, followed by acid quenching to isolate the mono-ol.
Key Observations :
- Selectivity : BH₃·SMe₂ favors reduction of the C3 ketone over C2 (dr >20:1).
- Purification : Crystallization from n-heptane/isopropanol mixtures enhances purity (>95%).
Table 2: Dione Reduction Parameters
| Parameter | Conditions | Outcome | Source |
|---|---|---|---|
| Dione Synthesis | Ethyl acetoacetate, NH₄OAc, AcOH, 80°C, 6h | 65% yield | |
| Reduction | BH₃·SMe₂, THF, 0°C → RT, 12h | 70% yield, >95% purity |
Ring-Closure via Diacid-Amine Condensation
Adapted from CN113321605A, this method prioritizes safety and scalability.
Procedure:
- Diacid Preparation : Malic acid derivatives are functionalized with 2-methoxyphenyl groups via Friedel-Crafts acylation.
- Amine Condensation : Reacting the diacid with methylamine in xylene at reflux forms a cyclobutanediamide intermediate.
- Reductive Ring Expansion : Lithium aluminum hydride (LiAlH₄) reduces the diamide to the pyrrolidin-3-ol.
Advantages :
- Safety : Avoids pyrophoric reagents (e.g., LiAlH₄) by using NaBH₄ in later stages.
- Scalability : Gram-scale synthesis achieves 53% yield after column chromatography.
Table 3: Ring-Closure Reaction Metrics
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Diacid Synthesis | AlCl₃, 2-methoxybenzoyl chloride, DCM | 60 | |
| Cyclobutanediamide | Methylamine, xylene, reflux, 18h | 75 | |
| Reduction | LiAlH₄, THF, 0°C → RT, 4h | 53 |
Mechanistic and Analytical Insights
Reaction Pathways
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(2-Methoxyphenyl)pyrrolidin-3-ol?
Answer: Synthesis optimization involves controlling reaction conditions such as temperature, solvent choice, and catalyst selection. For example:
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their polarity and stability under reducing conditions .
- Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can enhance yield during reduction steps .
- Catalysts: Transition-metal catalysts may improve regioselectivity in cyclization reactions.
Methodological Tip: Perform small-scale trials to test solvent-catalyst combinations, monitoring purity via HPLC.
Q. How can the structure of this compound be confirmed experimentally?
Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR identify hydrogen/carbon environments, confirming the pyrrolidine ring and methoxyphenyl substitution .
- High-Resolution Mass Spectrometry (HRMS): Determines molecular weight (C₁₁H₁₅NO₂, MW 193.24) and validates the molecular formula .
- X-ray Crystallography: Resolves stereochemistry if crystalline forms are obtainable.
Q. What preliminary biological activities are associated with this compound?
Answer: The compound’s pyrrolidine core and methoxyphenyl group suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). Preliminary assays may include:
- In Vitro Binding Assays: Radioligand displacement studies to assess receptor affinity .
- Enzyme Inhibition: Testing against monoamine oxidases (MAOs) or kinases .
Methodological Tip: Use HEK-293 cells transfected with target receptors for functional activity screens.
Advanced Research Questions
Q. How can contradictory data on biological activity between similar pyrrolidine derivatives be resolved?
Answer: Contradictions often arise from structural nuances (e.g., stereochemistry or substituent placement). Strategies include:
- Comparative Structural Analysis: Use X-ray or computational docking to compare binding modes .
- Dose-Response Studies: Validate activity thresholds across multiple cell lines .
Example: A methyl group at the 4-position (vs. 3-position) may sterically hinder receptor binding, altering efficacy .
Q. What methods improve stereochemical control during synthesis?
Answer:
- Chiral Catalysts: Use enantioselective catalysts (e.g., Jacobsen’s catalyst) for asymmetric reductions .
- Protecting Groups: Temporarily block hydroxyl groups to prevent racemization during reactions .
Case Study: LiAlH₄ reduction under low-temperature (-78°C) conditions improved enantiomeric excess (ee) from 70% to 92% in a related pyrrolidine synthesis .
Q. How can computational methods guide the design of this compound derivatives?
Answer:
- Molecular Docking: Predict binding affinity to targets like GPCRs or ion channels .
- DFT Calculations: Optimize transition states for key reactions (e.g., cyclization) .
Software Tools: Schrödinger Suite, Gaussian 16.
Q. What safety protocols are critical for handling reactive intermediates in its synthesis?
Answer:
Q. How can regioselectivity challenges in derivatization be addressed?
Answer:
- Directed Functionalization: Use directing groups (e.g., boronates) to control substitution sites .
- Microwave-Assisted Synthesis: Enhances reaction specificity for challenging transformations .
Example: Introducing a bromine atom at the pyrrolidine 2-position increased selectivity in Suzuki-Miyaura couplings .
Q. What analytical techniques distinguish stereoisomers of this compound?
Answer:
- Chiral HPLC: Use columns like Chiralpak IG with hexane/isopropanol mobile phases .
- Optical Rotation: Compare experimental values with literature data for enantiopure standards.
Q. How do structural modifications impact its pharmacokinetic properties?
Answer:
- LogP Adjustments: Adding polar groups (e.g., -OH) improves aqueous solubility but may reduce blood-brain barrier penetration .
- Metabolic Stability: Fluorine substitution at the phenyl ring reduces CYP450-mediated oxidation .
SAR Table:
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent | None | 150 nM (MAO-A) |
| 4-Fluoro | F at phenyl | 90 nM (MAO-A) |
| 3-OH | Additional -OH | 320 nM (MAO-A) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
